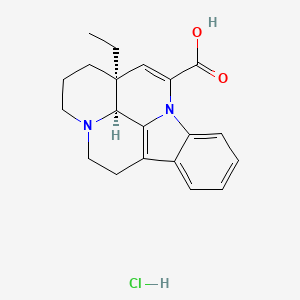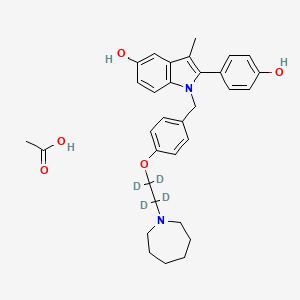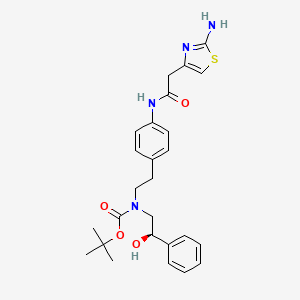![molecular formula C6H12O11P2 B1147093 [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate CAS No. 141875-43-6](/img/structure/B1147093.png)
[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate: is a phosphorylated derivative of fructose, a simple sugar. This compound plays a crucial role in various biochemical pathways, particularly in the metabolism of carbohydrates. It is involved in glycolysis and gluconeogenesis, where it acts as an intermediate.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate typically involves the phosphorylation of fructose. This can be achieved through enzymatic methods using specific kinases that transfer phosphate groups to the hydroxyl groups of fructose. The reaction conditions often include a buffered aqueous solution with a pH range suitable for enzyme activity, typically around pH 7.5 to 8.5, and a temperature range of 25-37°C.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes. Specific strains of bacteria or yeast that possess the necessary enzymatic machinery can be cultured in bioreactors. The fermentation broth is then processed to isolate and purify the compound. This method is advantageous due to its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate can undergo oxidation reactions, where it is converted into various oxidized derivatives.
Reduction: The compound can also be reduced to form different reduced sugars.
Substitution: Phosphate groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used, often in methanol or ethanol as solvents.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols, and are conducted in buffered solutions to maintain the pH.
Major Products:
Oxidation: Produces various carboxylic acids and ketones.
Reduction: Yields reduced sugars and sugar alcohols.
Substitution: Results in the formation of phosphorylated derivatives with different functional groups.
科学的研究の応用
Chemistry: [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate is used as a model compound in studies of carbohydrate metabolism and enzyme kinetics. It helps in understanding the mechanisms of phosphorylation and dephosphorylation reactions.
Biology: In biological research, this compound is used to study metabolic pathways, particularly glycolysis and gluconeogenesis. It serves as a substrate for various enzymes, allowing researchers to investigate enzyme activity and regulation.
Medicine: this compound has potential therapeutic applications. It is being explored for its role in regulating blood sugar levels and its potential use in treating metabolic disorders such as diabetes.
Industry: In the industrial sector, this compound is used in the production of biofuels and bioplastics. Its role in microbial fermentation processes makes it valuable for sustainable production methods.
作用機序
[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate exerts its effects primarily through its involvement in metabolic pathways. It acts as an intermediate in glycolysis, where it is phosphorylated and subsequently cleaved to produce energy. The compound interacts with various enzymes, including kinases and phosphatases, which regulate its conversion to other metabolites. The molecular targets include enzymes like phosphofructokinase and fructose-bisphosphate aldolase, which play key roles in its metabolic processing.
類似化合物との比較
D-Fructofuranose 1,6-bisphosphate: Another phosphorylated derivative of fructose, involved in similar metabolic pathways.
D-Glucose 1,6-bisphosphate: A phosphorylated glucose derivative with roles in glycolysis and gluconeogenesis.
D-Mannose 1,6-bisphosphate: A phosphorylated mannose derivative involved in carbohydrate metabolism.
Uniqueness: [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate is unique due to its specific phosphorylation pattern, which influences its reactivity and interaction with enzymes. This distinct structure allows it to participate in unique biochemical reactions and pathways, differentiating it from other similar compounds.
特性
CAS番号 |
141875-43-6 |
|---|---|
分子式 |
C6H12O11P2 |
分子量 |
322.098 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



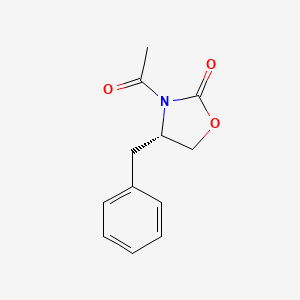

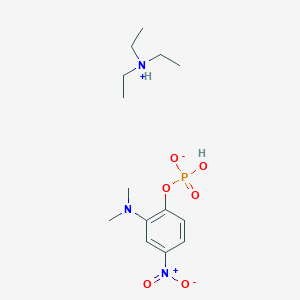
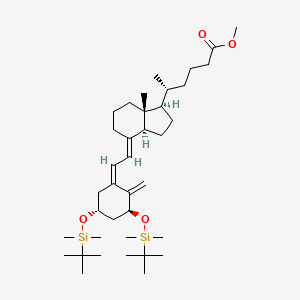
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)
